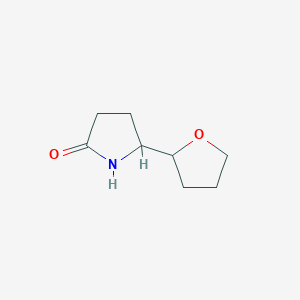

5-(Oxolan-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Oxolan-2-yl)pyrrolidin-2-one, also known as 5-(tetrahydrofuran-2-yl)pyrrolidin-2-one, is a compound with the molecular formula C8H13NO2. It is a pyrrolidinone derivative that features a tetrahydrofuran ring attached to the pyrrolidinone core.

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include 5-(oxolan-2-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the use of donor-acceptor cyclopropanes and primary amines, which undergo a Lewis acid-catalyzed opening to form γ-amino esters, followed by lactamization and dealkoxycarbonylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(Oxolan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidinone and tetrahydrofuran rings, which provide multiple reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

5-(Oxolan-2-yl)pyrrolidin-2-one has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidin-2-one: A simpler analog without the tetrahydrofuran ring.

Pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

5-(Oxolan-2-yl)pyrrolidin-2-one is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5-(Oxolan-2-yl)pyrrolidin-2-one, also known by its CAS number 1784651-43-9, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidinone core with an oxolane substituent. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted several areas where this compound demonstrates significant biological activity:

- Anticancer Activity : Research indicates that derivatives of pyrrolidinone compounds exhibit promising anticancer properties. For instance, a study on 5-oxopyrrolidine derivatives showed that specific compounds could effectively reduce the viability of A549 lung adenocarcinoma cells, suggesting their potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains of bacteria. Notably, certain derivatives demonstrated potent activity against resistant Staphylococcus aureus strains, indicating their potential as novel antimicrobial agents .

- Other Biological Activities : Compounds related to this compound have also been studied for analgesic, anti-inflammatory, and antiviral activities. These findings suggest a broad spectrum of pharmacological effects that warrant further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity in Cancer Cells : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through various signaling pathways. Studies indicate that structural modifications significantly impact the cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways in pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Anticancer Activity Case Study

A study involving several derivatives of this compound assessed their cytotoxic effects on A549 cells using an MTT assay. The results indicated that specific substitutions on the pyrrolidinone scaffold enhanced anticancer activity while minimizing toxicity to normal cells:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 10 |

| Compound B | 25 | 8 |

| Compound C | 10 | 12 |

This table illustrates the varying degrees of potency among different derivatives, emphasizing the importance of structural features in determining biological activity .

Antimicrobial Activity Case Study

In another study focused on antimicrobial properties, several derivatives were tested against multidrug-resistant Staphylococcus aureus. The results were promising:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Compound D | 8 |

| Compound E | 16 |

| Compound F | 4 |

These findings suggest that certain modifications can lead to enhanced efficacy against resistant strains, highlighting the therapeutic potential of this compound class .

Propiedades

IUPAC Name |

5-(oxolan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDADVUCDQBYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.